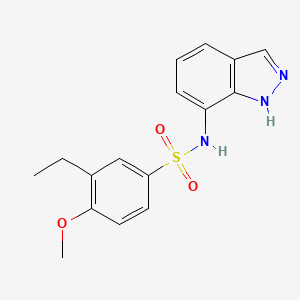
3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide
説明
3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, also known as E7046, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action that targets the immune system, making it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide involves the inhibition of a protein called prostaglandin E2 receptor subtype 4 (EP4). This protein is involved in the regulation of the immune system, and its inhibition by this compound leads to the activation of immune cells that can target cancer cells. This unique mechanism of action makes this compound a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of EP4, the activation of immune cells, and the inhibition of cancer cell growth. These effects have been observed in both in vitro and in vivo studies, suggesting that this compound has potential as a cancer treatment.
実験室実験の利点と制限
One advantage of using 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in lab experiments is its unique mechanism of action, which allows for the activation of immune cells that can target cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, including the development of new cancer therapies that target EP4, the investigation of the potential use of this compound in combination with other cancer treatments, and the exploration of the potential use of this compound in other diseases that involve the immune system. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and limitations.
科学的研究の応用
3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has been the subject of several scientific studies, which have investigated its potential use in cancer treatment. One study published in the journal Cancer Research found that this compound was able to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. Another study published in the journal Oncotarget found that this compound was able to enhance the anti-tumor activity of immune cells in mice with breast cancer.
特性
IUPAC Name |
3-ethyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-11-9-13(7-8-15(11)22-2)23(20,21)19-14-6-4-5-12-10-17-18-16(12)14/h4-10,19H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDILVMWQJYLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)

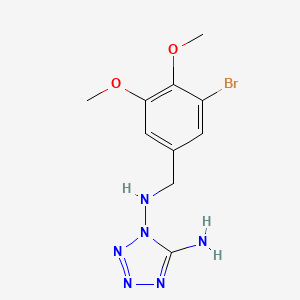
![10-[2-(3,4-diethoxyphenyl)ethyl]-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328725.png)
![5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328730.png)
![methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)
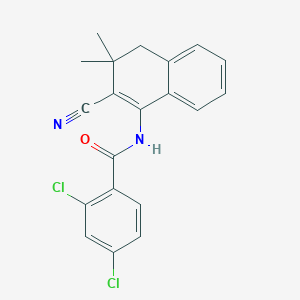
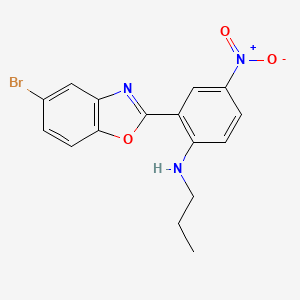
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
![N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328758.png)
![N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328768.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine](/img/structure/B4328784.png)
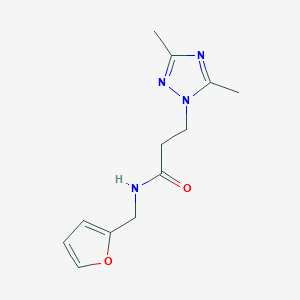
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328800.png)